Ammonium hexachlorostannate(IV)
Description
Historical Development of Hexachlorostannate(IV) Chemistry
The study of hexachlorostannate(IV) compounds is rooted in the broader history of tin chemistry. Early methods for the preparation of related compounds, such as potassium hexachlorostannate(IV), involved dissolving tin metal in a mixture of nitric acid and hydrochloric acid, also known as aqua regia. sciencemadness.org This would be followed by the addition of the corresponding alkali metal chloride to crystallize the hexachlorostannate salt. sciencemadness.org
A common laboratory preparation for ammonium (B1175870) hexachlorostannate(IV) involves the reaction of tin(IV) chloride with ammonium chloride. pbworks.com Another established method starts with the oxidation of stannous chloride (tin(II) chloride) in a hydrochloric acid solution using chlorine gas. youtube.comprepchem.com The resulting hexachlorostannic(IV) acid solution is then treated with ammonium chloride to precipitate the desired product. youtube.comprepchem.com Historically, this compound found use as a mordant in the dyeing industry, a substance that helps to fix dyes on fabrics. wikipedia.orgchemicalbook.com
Contemporary Significance in Inorganic and Materials Science Research
In modern science, ammonium hexachlorostannate(IV) has emerged as a compound of interest, primarily as a precursor in the synthesis of advanced materials. Its most prominent contemporary application is in the burgeoning field of perovskite solar cells. researchgate.net Perovskite materials, which have a specific crystal structure, are being extensively researched for their potential in next-generation solar energy conversion technologies due to their tunable bandgap properties and low manufacturing cost. mdpi.com Ammonium hexachlorostannate(IV) can serve as a source of tin for the synthesis of lead-free or mixed-metal perovskite materials.
Furthermore, there is research exploring its use as a cathode material in lithium-ion batteries. researchgate.net The unique chemical structure and properties offered by the inclusion of tin may lead to enhanced performance in energy storage devices. researchgate.net The compound is also a precursor for the formation of tin(IV) oxide (SnO₂), a material widely used in applications such as catalysts and gas sensors. dntb.gov.uaresearchgate.net
Overview of Key Research Directions and Challenges
Current research on ammonium hexachlorostannate(IV) is largely driven by its role in materials synthesis. A key research direction is the optimization of its use as a precursor for perovskite solar cells. mdpi.comresearchgate.net Scientists are investigating how to control the crystallization process of perovskite films derived from this and other precursors to enhance the efficiency and stability of the resulting solar cells. researchgate.net
However, several challenges remain. In the context of perovskite solar cells, the stability of the resulting materials is a major hurdle. mdpi.com Perovskite materials can be sensitive to moisture, heat, and oxygen, which can degrade their performance over time. mdpi.com For tin-based perovskites, a significant challenge is the propensity of tin(II) to oxidize to the more stable tin(IV) state, which can negatively impact the material's electronic properties. researchgate.net
From a broader perspective, while the synthesis of ammonium hexachlorostannate(IV) is well-established, ensuring high purity and controlling particle morphology for specific applications can be a challenge. For instance, in the fabrication of thin films for electronic devices, the quality of the precursor is paramount.
Academic Relevance and Future Research Perspectives
Ammonium hexachlorostannate(IV) holds considerable academic relevance as a model compound for studying the principles of inorganic synthesis and coordination chemistry. Its synthesis provides a practical example of concepts such as redox reactions, precipitation, and the formation of complex ions. pbworks.com The study of its crystal structure and properties contributes to a fundamental understanding of structure-property relationships in inorganic compounds.
Looking ahead, the future of ammonium hexachlorostannate(IV) research appears to be closely tied to the development of next-generation energy technologies. Further exploration of its potential in lead-free perovskite solar cells is a promising avenue, addressing the toxicity concerns associated with lead-based counterparts. researchgate.net Research into its application in other energy storage systems, beyond lithium-ion batteries, could also unveil new possibilities. Moreover, the development of novel synthetic routes to produce nanostructured forms of this compound could open up new applications in catalysis and sensing. The continued investigation of the fundamental chemistry of hexachlorostannates will undoubtedly pave the way for the design of new functional materials with tailored properties.
| Property | Data |
| Chemical Formula | (NH₄)₂SnCl₆ |
| Molar Mass | 367.49 g/mol |
| Appearance | White crystalline solid |
| Synonyms | Ammonium tin chloride, Stannic ammonium chloride, Pink salt |
Structure
2D Structure
Properties
IUPAC Name |
diazanium;tin(4+);hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Sn/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMAVAHFQCVSSE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Ammonium hexachlorostannate | |
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CAS No. |
16960-53-5 | |
| Record name | Ammonium hexachlorostannate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016960535 | |
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| Record name | Stannate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
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| Record name | Diammonium hexachlorostannate | |
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Synthetic Methodologies and Precursor Chemistry of Ammonium Hexachlorostannate Iv
Direct Reaction Pathways to Ammonium (B1175870) Hexachlorostannate(IV)
Direct pathways involve the reaction of a tin(IV) source with an ammonium salt, typically in an acidic environment to yield the desired complex salt.
SnCl₄ + 2NH₄Cl → (NH₄)₂SnCl₆ wikipedia.org
This reaction is often performed in the presence of concentrated hydrochloric acid (HCl). prepchem.com The acidic medium is crucial as it helps to suppress the hydrolysis of tin(IV) chloride, which would otherwise form tin oxides or hydroxides. libretexts.orgguidechem.com Tin(IV) chloride reacts vigorously with water and fumes in moist air, forming stannic acid and hydrochloric acid, which necessitates careful handling in a fume hood. pbworks.comguidechem.com The addition is performed cautiously with stirring, and the mixture is subsequently cooled, often in an ice bath, to promote the crystallization of the product, which has limited solubility in the cold reaction mixture. pbworks.com
The synthesis of ammonium hexachlorostannate(IV) inherently relies on chemical precipitation. Due to the salt's lower solubility in the reaction medium, particularly at reduced temperatures, it precipitates out of the solution upon formation. youtube.compbworks.com This principle is analogous to precipitation reactions used in the recovery and purification of other hexachloro-metalate complexes, such as ammonium hexachlororuthenate(IV). fishersci.at
The process begins with the creation of a supersaturated solution of the product. By mixing the reactants—either tin(IV) chloride and ammonium chloride directly or a solution of hexachlorostannic acid with ammonium chloride—at a controlled temperature (e.g., 50°C), a clear solution can be obtained. youtube.comprepchem.com Subsequent cooling reduces the solubility of (NH₄)₂SnCl₆, causing it to precipitate from the solution as a white crystalline solid. youtube.com The efficiency of the precipitation can be maximized by using concentrated solutions of the reactants and allowing sufficient time for crystallization at a low temperature. youtube.compbworks.com
To obtain high-purity ammonium hexachlorostannate(IV) with well-defined crystals, specific crystallization techniques are employed. Rapid precipitation, which occurs if the reactant solutions are mixed at insufficiently high temperatures, tends to produce fine white powders rather than larger, well-formed crystals. youtube.com
A common method for achieving high-quality crystals is slow cooling . mit.eduufl.edu This involves preparing a nearly saturated solution of the compound at an elevated temperature (around 50°C) and then allowing it to cool slowly. youtube.comprepchem.com One effective technique is to dissolve any initially formed precipitate by gently heating the mixture to form a clear solution, which is then cooled to room temperature and subsequently placed in a refrigerator overnight. youtube.com This slow reduction in temperature minimizes the number of nucleation sites, allowing for the growth of larger and more perfect crystals. mit.eduuu.nl Other general techniques that can be applied include slow solvent evaporation from a saturated solution and recrystallization, where the crude product is redissolved and crystallized again to enhance purity. uu.nludel.edu
Oxidation-Based Preparative Routes for Tin(IV) Precursors
An alternative to using tin(IV) chloride directly is to start with a tin(II) precursor and oxidize it to the tin(IV) state in situ. This route is particularly useful when tin(II) chloride is the more readily available starting material.
This preparative route involves two main steps. youtube.com First, tin(II) chloride dihydrate (SnCl₂·2H₂O) is dissolved in 3M hydrochloric acid. youtube.comprepchem.com Using an acidic solution is important to prevent the hydrolysis of the tin(II) salt. wikipedia.org
Next, chlorine gas (Cl₂) is bubbled through the chilled tin(II) chloride solution. youtube.comprepchem.comyoutube.com The chlorine acts as an oxidizing agent, converting the tin(II) to tin(IV). wikipedia.org The reaction is continued until the solution develops a persistent yellow color, which indicates that the oxidation is complete and there is a slight excess of dissolved chlorine. youtube.comprepchem.com This process, which can take 15 to 30 minutes, forms a solution of hexachlorostannic(IV) acid (H₂SnCl₆). prepchem.com
The resulting hexachlorostannic acid solution is then warmed to approximately 50°C and mixed with a similarly heated solution of ammonium chloride in hydrochloric acid to precipitate ammonium hexachlorostannate(IV) as described previously. youtube.comprepchem.com
Comparative Analysis of Synthetic Yields and Methodological Efficiency
Both the direct reaction and the oxidation-based route are effective for synthesizing ammonium hexachlorostannate(IV).
The direct pathway using tin(IV) chloride is conceptually simpler, involving a single addition step. wikipedia.org However, it requires handling the highly corrosive and fuming tin(IV) chloride. pbworks.comguidechem.com
The oxidation-based pathway begins with the more stable solid, tin(II) chloride. youtube.com This method avoids the direct handling of liquid SnCl₄ but introduces the complexity and hazard of generating and using toxic chlorine gas. youtube.comyoutube.com
In terms of yield, the methods are reported to be comparable. An experiment starting with 12 grams of tin(II) chloride dihydrate reported a theoretical yield of 16 grams and an actual yield of 9.7 grams, corresponding to a 60% yield. youtube.com Another source suggests that both the direct and oxidation methods can produce the final salt in a "similar yield," noting a total yield of "about 16g" for the oxidation route. prepchem.com
The choice between these methodologies often comes down to the availability of precursors, laboratory equipment, and safety considerations associated with handling either fuming tin(IV) chloride or chlorine gas.
Table 1: Comparison of Synthetic Methodologies
| Feature | Direct Pathway | Oxidation-Based Pathway |
|---|---|---|
| Tin Precursor | Tin(IV) Chloride (SnCl₄) | Tin(II) Chloride (SnCl₂) |
| Key Reagents | SnCl₄, NH₄Cl, HCl | SnCl₂, Cl₂, NH₄Cl, HCl |
| Number of Steps | One primary reaction step | Two steps: Oxidation followed by precipitation |
| Reported Yield | Similar to oxidation route prepchem.com | ~60% youtube.com |
| Key Advantages | Simpler procedure | Starts with a more stable solid precursor |
| Key Disadvantages | Requires handling of highly corrosive, fuming liquid SnCl₄ pbworks.com | Requires generation and handling of toxic chlorine gas youtube.com |
Emerging Synthetic Strategies for Advanced Material Fabrication
Ammonium hexachlorostannate(IV), (NH₄)₂SnCl₆, is increasingly being explored as a precursor and functional material in the fabrication of advanced materials, particularly in the fields of energy storage and perovskite optoelectronics. Emerging synthetic strategies are moving beyond traditional bulk precipitation methods to more controlled techniques designed to optimize the material's properties for specific applications. These modern approaches focus on manipulating the material's morphology, crystallinity, and purity to enhance performance in next-generation devices.
A significant area of development is the use of (NH₄)₂SnCl₆ in energy storage. Researchers have successfully synthesized ammonium hexachlorostannate(IV) as a cathode material for lithium-ion batteries using a straightforward and scalable chemical precipitation method. researchgate.net This approach involves the oxidation of a tin(II) precursor in an acidic medium followed by precipitation with ammonium chloride. The resulting material exhibits a well-defined cubic crystal structure. researchgate.net This synthesis is notable for its relative simplicity and use of readily available precursors, making it a promising route for producing high-performance, environmentally friendlier battery components as an alternative to lead-based materials. researchgate.net
Another key application driving new synthetic approaches is in the field of perovskite solar cells (PSCs). Ammonium hexachlorostannate(IV) is used as an interfacial modification layer to improve the efficiency and stability of these devices. pku.edu.cn A room temperature spin-coating method has been reported for depositing a thin layer of (NH₄)₂SnCl₆ between the electron transport layer and the perovskite film. pku.edu.cn This technique allows for the formation of a uniform crystalline layer that passivates defects and improves the lattice match at the interface. pku.edu.cn The strategic placement of this inorganic tin-based perovskite material facilitates more efficient electron transfer and reduces charge recombination, which are critical factors for boosting the power conversion efficiency of PSCs. pku.edu.cn
These emerging strategies highlight a trend towards solution-based processing methods that offer precise control over the final material's characteristics. The ability to tailor the properties of ammonium hexachlorostannate(IV) through these advanced synthetic routes is crucial for its successful integration into high-performance electronic and energy devices.
Research Findings on (NH₄)₂SnCl₆ in Advanced Materials
The following tables summarize key findings from recent research into the synthesis and application of ammonium hexachlorostannate(IV) for advanced material fabrication.
Table 1: Synthesis and Properties of (NH₄)₂SnCl₆ for Li-ion Battery Cathodes
| Parameter | Description | Finding | Reference |
| Synthesis Method | Chemical Precipitation | A simple chemical precipitation method was employed. | researchgate.net |
| Precursors | Stannous chloride, Hydrochloric acid, Chlorine gas, Ammonium chloride | The synthesis starts with stannous chloride, which is oxidized before precipitation. | researchgate.netyoutube.com |
| Drying Conditions | Vacuum oven | The final product was dried in a vacuum oven at 60°C for 24 hours. | researchgate.net |
| Morphology | Cubic Structure | Scanning Electron Microscopy (SEM) revealed a characteristic cube structure. | researchgate.net |
| Particle Size | < 50 µm | The particle size of the synthesized material did not exceed 50 micrometers. | researchgate.net |
| Electrochemical Performance | Discharge Capacity | The material exhibited a discharge capacity of approximately 160 mAhg⁻¹ at a current density of 20 mAg⁻¹. | researchgate.net |
Table 2: Application of (NH₄)₂SnCl₆ in Perovskite Solar Cells (PSCs)
| Parameter | Description | Finding | Reference |
| Synthesis Method | Room Temperature Spin-Coating | (NH₄)₂SnCl₆ crystals were synthesized and deposited via a spin-coating method at room temperature. | pku.edu.cn |
| Function | Interfacial Modification | Used as a modification layer between the electron transport layer and the perovskite film. | pku.edu.cn |
| Mechanism | Defect Passivation & Lattice Matching | The (NH₄)₂SnCl₆ layer passivates defects and creates a better lattice match, enhancing perovskite film quality. | pku.edu.cn |
| Performance Impact | Power Conversion Efficiency (PCE) | Devices with the (NH₄)₂SnCl₆ modification showed higher PCE. | pku.edu.cn |
| Charge Transfer | Electron Extraction | Femtosecond transient absorption spectroscopy confirmed that the modification shortens the lifetime of electron extraction, facilitating faster interfacial electron transfer. | pku.edu.cn |
| Device Stability | Hysteresis Effect | The modified PSCs exhibited a reduced hysteresis effect. | pku.edu.cn |
Crystallographic and Advanced Structural Investigations of Ammonium Hexachlorostannate Iv
Single-Crystal X-ray Diffraction Analysis of (NH₄)₂SnCl₆
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For (NH₄)₂SnCl₆, SC-XRD studies have been instrumental in determining its fundamental crystallographic parameters and understanding the geometry of its ionic components.
Determination of Crystal System and Space Group Symmetry
Ammonium (B1175870) hexachlorostannate(IV) crystallizes in the cubic crystal system, a highly symmetric arrangement. wikipedia.org The specific space group has been identified as Fm3m. wikipedia.org This space group belongs to the highest symmetry crystal class and implies a face-centered cubic lattice. The determination of the crystal system and space group is a critical first step in a full structural analysis, as it defines the symmetry operations that can be applied to the asymmetric unit to generate the entire crystal structure.
Interatomic Distance and Angle Characterization (Sn-Cl, Cl...N)
Detailed analysis of the single-crystal X-ray diffraction data allows for the precise measurement of interatomic distances and angles within the crystal lattice. These parameters provide valuable insights into the nature of the chemical bonding and intermolecular interactions.
For ammonium hexachlorostannate(IV), the key interatomic distances are the Sn-Cl bond length within the anion and the Cl···N distance, which is indicative of the hydrogen bonding between the [SnCl₆]²⁻ anion and the ammonium (NH₄⁺) cation. A study reported a Sn-Cl bond length of 2.421(1) Å. researchgate.net This value is consistent with other hexachlorostannate salts and reflects the covalent character of the Sn-Cl bond.
The interaction between the ammonium cations and the hexachlorostannate anions is crucial for the stability of the crystal structure. This interaction is primarily electrostatic and involves hydrogen bonding between the hydrogen atoms of the NH₄⁺ cation and the chlorine atoms of the [SnCl₆]²⁻ anion. The N-H···Cl hydrogen bonds help to hold the ionic constituents together in a stable, three-dimensional lattice.
Table 1: Selected Crystallographic Data for (NH₄)₂SnCl₆
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fm3m wikipedia.org |
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. It is particularly useful for phase identification, assessing crystallinity, and, in the case of nanomaterials, determining crystallite size.
Phase Identification and Crystallinity Assessments
Powder X-ray diffraction is a standard method for confirming the phase purity of a synthesized crystalline material. researchgate.netnih.gov The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. For ammonium hexachlorostannate(IV), the PXRD pattern can be compared with standard diffraction data from databases to verify the identity and purity of the compound. nih.gov The sharpness and intensity of the diffraction peaks provide an indication of the material's crystallinity; sharp, well-defined peaks are characteristic of a highly crystalline sample. researchgate.net
Anisotropic Crystallite Size Determination in Nanostructured Materials
In the realm of nanotechnology, where materials are synthesized with dimensions on the nanometer scale, PXRD can be used to determine the average crystallite size. nih.govbirmingham.ac.uk When crystallites are smaller than approximately 100 nm, the diffraction peaks broaden. The extent of this broadening can be related to the crystallite size through the Scherrer equation or more advanced methods like the Williamson-Hall plot.
For nanostructured ammonium hexachlorostannate(IV), it is possible to observe anisotropic crystallite size, meaning the crystallites are not spherical but may be elongated or flattened in certain crystallographic directions. This anisotropy in crystallite shape leads to variations in peak broadening for different diffraction planes. By analyzing the broadening of multiple diffraction peaks, it is possible to gain insights into the anisotropic nature of the crystallite dimensions. nih.gov This information is crucial for understanding and controlling the properties of nanostructured materials, as properties can be highly dependent on crystallite size and shape. birmingham.ac.uk
Hydrogen Bonding Networks within the Crystal Lattice
The intricate network of hydrogen bonds within the crystal lattice of ammonium hexachlorostannate(IV) and its derivatives plays a pivotal role in dictating their structural framework and, consequently, their physical properties. These non-covalent interactions, primarily involving the ammonium cations and the hexachlorostannate anions, are crucial for the stability and arrangement of the crystal structure.
The primary hydrogen bonding motif observed in the crystal structure of ammonium hexachlorostannate(IV) is the N-H…Cl interaction. The hydrogen atoms of the ammonium cation (NH₄⁺) act as hydrogen bond donors, while the chlorine atoms of the hexachlorostannate anion ([SnCl₆]²⁻) serve as acceptors. These interactions are often not simple, linear bonds but can be bifurcated or even trifurcated, where a single hydrogen atom interacts with multiple chlorine atoms simultaneously. cdnsciencepub.comcdnsciencepub.com This furcation leads to more complex and interconnected networks within the crystal lattice.
In substituted ammonium hexachlorostannates, where the ammonium cation is replaced by an alkylammonium cation (RₙNH₄₋ₙ⁺), the nature of the N-H…Cl hydrogen bonding is preserved, though the complexity can vary. cdnsciencepub.combgu.ac.il For instance, in bis(triethylammonium) hexachlorostannate(IV), bifurcated hydrogen bonds are formed between the N-H group of the cation and four of the six chlorine atoms of the anion. cdnsciencepub.com
| Hydrogen Bond Type | Donor | Acceptor | Significance in Hexachlorostannates |
| N-H…Cl | Ammonium/Alkylammonium (N-H) | Hexachlorostannate (Cl) | Primary interaction defining the crystal structure, often bifurcated or trifurcated. cdnsciencepub.comcdnsciencepub.combgu.ac.il |
| N-H…O | Ammonium/Alkylammonium (N-H) | Water (O) | Occurs in hydrated crystals, contributing to lattice stability. mdpi.comnih.gov |
| O-H…Cl | Water (O-H) | Hexachlorostannate (Cl) | Present in hydrated forms, linking water molecules to the anionic framework. researchgate.net |
The strength and geometry of these hydrogen bonds also have a profound effect on the lattice dynamics. The vibrations of the N-H bonds, as observed in infrared (IR) spectroscopy, are sensitive to the hydrogen bonding environment. cdnsciencepub.comcdnsciencepub.com The frequency of the N-H stretching vibration can shift depending on the strength of the hydrogen bond; stronger bonds generally lead to a lower stretching frequency. Furthermore, the complexity of the IR spectra, often showing multiple peaks or broad absorptions, can be attributed to phenomena such as Fermi resonance, which is influenced by the coupling of vibrational modes through the hydrogen bond network. cdnsciencepub.comcdnsciencepub.com Temperature-dependent studies of these spectra can reveal phase transitions within the crystal, which are often associated with changes in the hydrogen bonding scheme and the dynamic disorder of the cations. cdnsciencepub.com
Structural Diversity in Substituted Ammonium Hexachlorostannate(IV) Derivatives
The replacement of the simple ammonium cation with larger and more complex organic cations, such as alkylammonium ions, introduces a significant degree of structural diversity in the hexachlorostannate(IV) family. The size, shape, and charge distribution of the organic cation play a crucial role in determining the final crystal structure and its properties.
A wide variety of alkylammonium hexachlorostannates(IV) have been synthesized and structurally characterized, revealing a rich diversity in their crystal packing. These compounds often form layered structures, where inorganic layers of [SnCl₆]²⁻ anions are separated by organic layers of alkylammonium cations. bgu.ac.il For example, compounds with the general formula (CₙH₂ₙ₊₁NH₃)₂[SnCl₆], where n = 4, 5, and 6 (butyl-, pentyl-, and hexylammonium, respectively), are isostructural and crystallize as inorganic-organic hybrids with corrugated layers of cations alternating with the tin(IV) chloride layers. bgu.ac.il
The specific arrangement of the cations and anions is governed by a combination of hydrogen bonding between the ammonium headgroup and the chloride ligands, and van der Waals interactions between the alkyl chains. In many cases, the crystal structures can be described as derivatives of common inorganic structure types, such as the antifluorite structure. cdnsciencepub.comcdnsciencepub.com For instance, the crystal structure of bis(triethylammonium) hexachlorostannate(IV) is a monoclinically distorted antifluorite packing of the constituent ions. cdnsciencepub.com
| Compound | Formula | Crystal System | Space Group | Key Structural Features |
| Methylammonium Hexachlorostannate(IV) | (CH₃NH₃)₂[SnCl₆] | Trigonal | R-3m | Layered structure with disordered cations at room temperature. capes.gov.br |
| Dimethylammonium Hexachlorostannate(IV) | ((CH₃)₂NH₂)₂[SnCl₆] | Monoclinic | P2₁/n | Sheets of [SnCl₆]²⁻ octahedra held together by N-H…Cl hydrogen bonds. cdnsciencepub.com |
| Triethylammonium Hexachlorostannate(IV) | ((C₂H₅)₃NH)₂[SnCl₆] | Monoclinic | P2₁/c | Distorted antifluorite structure with bifurcated N-H…Cl hydrogen bonds. cdnsciencepub.com |
| Butylammonium Hexachlorostannate(IV) | (C₄H₉NH₃)₂[SnCl₆] | Monoclinic | C2/m | Layered inorganic-organic hybrid structure. bgu.ac.il |
Perovskite Structural Formation and Characteristics in Thin Film Architectures
Ammonium hexachlorostannate(IV) and its organic derivatives can adopt perovskite-like structures, which are of significant interest for applications in optoelectronics, particularly in solar cells. researchgate.netmdpi.com The general formula for a perovskite is ABX₃, where A and B are cations of different sizes and X is an anion. mdpi.com While ammonium hexachlorostannate(IV) has the formula A₂BX₆, it can be considered a vacancy-ordered double perovskite.
In the context of thin films, these materials can be synthesized to form layered perovskite structures. rug.nl The formation of two-dimensional (2D) perovskite structures, often with large alkylammonium cations, has been shown to improve the stability of the resulting devices. mdpi.com These 2D structures consist of layers of corner-sharing [SnCl₆]⁴⁻ octahedra separated by the organic cations.
The fabrication of thin films of these perovskite materials can be achieved through methods like solution spin-coating. mdpi.com The properties of the resulting films, such as their crystallinity and morphology, are highly dependent on the deposition conditions and the specific organic cation used. researchgate.net The incorporation of different ammonium salts can be used to passivate defects in the perovskite film and improve its moisture stability, leading to enhanced device performance. rsc.org The ability to tune the dimensionality and composition of these perovskite thin films through the choice of the ammonium-based cation offers a versatile platform for engineering next-generation electronic and optoelectronic devices. rug.nl
Spectroscopic Characterization and Vibrational Dynamics of Ammonium Hexachlorostannate Iv
Raman Spectroscopy
Raman spectroscopy complements infrared spectroscopy by providing information on the vibrational modes that involve a change in polarizability. It is particularly useful for studying the symmetric vibrations of non-polar groups and low-frequency lattice modes.
The Raman spectrum of ammonium (B1175870) hexachlorostannate(IV) provides clear vibrational signatures for both the ammonium cation and the hexachlorostannate anion.
For the [SnCl₆]²⁻ anion with Oh symmetry, the Raman-active modes are the symmetric stretch (ν₁, A₁g), the asymmetric stretch (ν₂, E_g), and the symmetric bend (ν₅, F₂g). These are typically observed as sharp, intense peaks in the low-frequency region of the Raman spectrum.
The ammonium cation's Raman-active modes are ν₁, ν₂, ν₃, and ν₄. The symmetric stretching mode (ν₁) of the NH₄⁺ ion is particularly prominent in the Raman spectrum.
A summary of the expected Raman-active modes and their approximate wavenumbers for ammonium hexachlorostannate(IV) is provided in Table 2.
| Wavenumber (cm⁻¹) | Assignment | Ionic Component |
| ~3140 | ν₁ (Symmetric Stretch) | NH₄⁺ |
| ~1680 | ν₂ (Symmetric Bend) | NH₄⁺ |
| ~3300 | ν₃ (Asymmetric Stretch) | NH₄⁺ |
| ~1400 | ν₄ (Asymmetric Bend) | NH₄⁺ |
| ~311 | ν₁ (Symmetric Stretch) | [SnCl₆]²⁻ |
| ~225 | ν₂ (Asymmetric Stretch) | [SnCl₆]²⁻ |
| ~158 | ν₅ (Symmetric Bend) | [SnCl₆]²⁻ |
| This table is based on data reported for ammonium hexachlorostannate(IV) and related compounds. acs.orgresearchgate.net |
Raman spectroscopy is highly sensitive to the local environment and symmetry of vibrating species. In crystals, any deviation from perfect order, such as orientational disorder of molecular ions, can lead to changes in the Raman spectrum, including band broadening and the activation of modes that are forbidden in the ordered phase.
In compounds like ammonium chloride, Raman spectroscopy has been effectively used to study order-disorder phase transitions related to the orientation of the ammonium ions. ioffe.ru As the temperature increases, the onset of orientational disorder of the NH₄⁺ ions can be observed through the broadening of Raman bands. nih.gov Although ammonium hexachlorostannate(IV) does not exhibit a phase transition in the 10-293 K range, the analysis of the temperature dependence of its Raman line widths can still provide information about the dynamics of the ammonium ions within the crystal lattice. Any subtle changes in the local symmetry or an increase in dynamic disorder would be reflected in the Raman spectral parameters. For instance, an abrupt red-shifting and broadening of the entire Raman spectrum upon crossing a phase transition temperature is a common observation in amphidynamic crystals, where a component of the molecule gains rotational freedom. nih.gov
Nuclear Quadrupole Resonance (NQR) Spectroscopy
Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment at quadrupolar nuclei, such as chlorine-35 (³⁵Cl). It is particularly useful for studying lattice effects, phase transitions, and cationic dynamics in crystalline solids like ammonium hexachlorostannate(IV).
In ammonium hexachlorostannate(IV), the ³⁵Cl nuclei within the [SnCl₆]²⁻ anion experience an electric field gradient (EFG) generated by the surrounding charge distribution. The interaction of the nuclear quadrupole moment of ³⁵Cl with this EFG gives rise to NQR signals at specific frequencies. The ³⁵Cl NQR frequency is a direct measure of the strength of this interaction and is highly sensitive to the Cl⁻ ion's local environment.
Studies have shown that the ³⁵Cl NQR frequencies in (NH₄)₂SnCl₆ are temperature-dependent. oup.comresearchgate.net As the temperature changes, thermal expansion of the lattice and the vibrational motions of the atoms cause a continuous change in the EFG at the chlorine nucleus, leading to a corresponding shift in the NQR frequency. Unusual temperature variations in the NQR frequencies have been observed and attributed to the motion of the ammonium cations, suggesting a significant interaction between the cation dynamics and the anionic lattice. oup.com
NQR spectroscopy is an excellent tool for detecting phase transitions in crystalline solids. A phase transition often involves a change in crystal symmetry, which in turn alters the EFG at the chlorine nuclei. This can manifest as a discontinuity or a distinct change in the slope of the temperature dependence of the NQR frequency, or as a splitting or disappearance of NQR lines. aps.org
In the context of ammonium hexachlorostannate(IV) and related compounds, the dynamics of the ammonium cation play a crucial role in influencing the NQR parameters. The reorientational motion of the NH₄⁺ ions can modulate the EFG at the chlorine nuclei, providing a relaxation mechanism for the chlorine nuclear spins. researchgate.netaps.org Measurements of the spin-lattice relaxation time (T₁Q) of the ³⁵Cl NQR signal can, therefore, provide detailed information about the timescale and activation energy of the cationic motions. researchgate.net The disappearance of the NQR signal at certain temperatures can also be linked to the onset of specific dynamic processes or structural phase transitions. aps.org For instance, in some hexachlorometallate compounds, the NQR signal vanishes before a phase transition, accompanied by a divergence of the spin-spin relaxation rate. aps.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ammonium hexachlorostannate(IV) |
| Ammonium tin chloride |
| Stannic ammonium chloride |
| Diammonium hexachlorostannate |
| Ammonium hexachlorostannate(2-) |
| Diammonium hexachlorostannate(2-) |
| Stannate(2-), hexachloro-, diammonium |
| Tin(IV) fluoride |
| Tin(II) fluoride |
| Tetramethyltin |
| Dimethylammonium hexachlorostannate(IV) |
| Ammonium hexachlorotellurate(IV) |
| Deuterated ammonium hexachloroplumbate(IV) |
| Ammonium tetrachloroiodate(III) |
| Ammonium tetrachloroaurate(III) |
| Ammonium trichloromercurate(II) |
| Ammonium hexachlororuthenate(IV) |
| Deuterated ammonium hexachlorotellurate(IV) |
| Thiourea-hexachloroethane |
| Lead(II) iodide |
| Lead(II) bromide |
| Lead(II) chloride |
| Mercury(II) chloride |
| Mercury(II) bromide |
| Mercury(II) iodide |
| Ammonium 12-tungstophosphate |
| Cesium ammonium 12-molybdophosphate vanadyl copper |
| Dibenzo-18-crown-6 |
Mössbauer Spectroscopy for Oxidation State Verification of Tin Centers
Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of tin nuclei, providing valuable information on the oxidation state, site symmetry, and bonding characteristics. In the context of ammonium hexachlorostannate(IV), ¹¹⁹Sn Mössbauer spectroscopy serves as a definitive method to confirm the +4 oxidation state of the central tin atom.
The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is a measure of the s-electron density at the nucleus and is highly sensitive to the oxidation state of the tin atom. For tin compounds, isomer shifts are typically reported relative to a standard material, such as tin dioxide (SnO₂).
Research findings indicate that for hexachlorostannate(IV) complexes, the tin atom resides in a highly symmetric octahedral environment, being coordinated to six chlorine atoms. This symmetric charge distribution around the tin nucleus results in a zero or near-zero electric field gradient. Consequently, the Mössbauer spectrum of ammonium hexachlorostannate(IV) is expected to exhibit a single resonance line, signifying no quadrupole splitting (ΔE_Q ≈ 0 mm/s).
The isomer shift for tetravalent tin (Sn(IV)) compounds typically falls within a well-defined range. Specifically, for compounds with the [SnCl₆]²⁻ anion, the isomer shift is observed to be very low. While direct, explicitly stated values for the isomer shift of ammonium hexachlorostannate(IV) are not consistently reported across all literature, the established range for Sn(IV) in a hexachloro-coordination is very close to zero relative to BaSnO₃ or SnO₂ sources. This low value is characteristic of the Sn(IV) state, where the formal electron configuration is [Kr]4d¹⁰. The absence of 5s electrons leads to a low s-electron density at the nucleus, resulting in the observed small isomer shift.
In contrast, divalent tin (Sn(II)) compounds, which possess a stereochemically active lone pair of 5s electrons, exhibit significantly larger isomer shifts, typically in the range of 2.5 to 4.5 mm/s. rsc.org The clear distinction between the isomer shift ranges for Sn(II) and Sn(IV) makes Mössbauer spectroscopy an unambiguous tool for oxidation state assignment in tin compounds.
The temperature dependence of the Mössbauer spectral area can also provide insights into the lattice dynamics of the solid. For ammonium hexachlorostannate(IV), a parameter Θ²/M, which is related to the intermolecular forces, has been estimated to be 2.2 x 10⁶ amu·K². znaturforsch.com This value is indicative of the rigidity of the tin atoms within the crystal lattice. znaturforsch.com
The following interactive table summarizes the characteristic Mössbauer parameters for ammonium hexachlorostannate(IV) based on established data for hexachlorostannate(IV) complexes.
| Compound Name | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Oxidation State of Tin |
| Ammonium Hexachlorostannate(IV) | Low (near 0) | ~0 | +4 |
This data unequivocally supports the assignment of a +4 oxidation state for the tin center in ammonium hexachlorostannate(IV), consistent with its formulation as (NH₄)₂[SnCl₆]. The single-line Mössbauer spectrum is a hallmark of the highly symmetric, octahedral coordination environment of the tin atom in the hexachlorostannate(IV) anion.
Thermal Behavior and Phase Transition Dynamics of Ammonium Hexachlorostannate Iv
Thermal Decomposition Pathways and Intermediate Species Identification
The thermal stability and decomposition of ammonium (B1175870) hexachlorostannate(IV), (NH₄)₂SnCl₆, are critical aspects of its chemistry, influencing its applications and handling at elevated temperatures. The process involves the breakdown of the crystal lattice, leading to the formation of various gaseous and solid products.
Upon heating, ammonium hexachlorostannate(IV) undergoes decomposition, which becomes rapid at approximately 573 K (300 °C). umich.edu The thermal decomposition of related ammonium hexachlorometallate(IV) complexes, such as those of platinum, iridium, and osmium, typically involves an internal redox reaction. researchgate.netresearchgate.net This process releases gaseous products, primarily nitrogen and hydrogen chloride, while the final solid product is often a finely divided metal powder. researchgate.netresearchgate.net In the case of ammonium hexachlorostannate(IV), the decomposition is expected to yield tin(IV) chloride or other tin species as solid or volatile products, alongside the evolution of ammonia (B1221849) and hydrogen chloride.
The decomposition process for similar ammonium hexachlorometallates can be complex. For example, the thermal decomposition of ammonium hexachloroplatinate(IV) is believed to proceed through intermediates like cis-platin. researchgate.netresearchgate.net
Advanced analytical techniques are instrumental in elucidating the complex mechanisms of thermal decomposition in real-time. For related ammonium hexachlorometallates, in-situ studies using quick Extended X-ray Absorption Fine Structure (quick-EXAFS) and temperature-resolved powder X-ray diffraction (PXRD) have been employed to investigate the decomposition in both inert and reducing atmospheres. nih.govrsc.orgresearchgate.net These techniques allow for the identification of transient intermediate species. For instance, in the decomposition of ammonium hexahalogenoiridates(IV), intermediates such as (NH₄)₂[Ir(NH₃)Cl₅] have been identified. nih.govrsc.orgresearchgate.net
Similarly, time-resolved in-situ X-ray Absorption Spectroscopy (XAS) has been used to study the thermal decomposition of di-ammonium hexachloroplatinate, revealing the formation of an intermediate at around 310 °C. researchgate.netresearchgate.net While specific in-situ studies on the thermal degradation of ammonium hexachlorostannate(IV) are not as extensively documented in the provided results, the application of these advanced techniques would be crucial for a detailed understanding of its decomposition pathway.
Comparative studies of the thermal decomposition of various ammonium hexachlorometallates(IV) provide valuable insights into the influence of the central metal atom on the decomposition process. The decomposition of ammonium hexachlorometallates of platinum group metals, such as Pd, Re, Os, Ir, and Pt, generally occurs between 300 and 450 °C and results in the formation of the corresponding metal powders. researchgate.netresearchgate.net
The decomposition of ammonium hexachloroosmate is noted to be a more complex, multi-step process. researchgate.netresearchgate.net In the case of ammonium hexahalogenoiridates(IV), the thermal degradation involves the simultaneous formation of ammine-containing intermediates along with the metallic iridium. nih.govrsc.orgresearchgate.net In an inert atmosphere, complexes like (NH₄)[Ir(NH₃)₂Cl₄] have been proposed as possible intermediates. rsc.org These comparative findings suggest that the thermal decomposition of ammonium hexachlorostannate(IV) is also likely to proceed through a series of complex steps, potentially involving the formation of ammine-tin-chloride intermediates before the final products are formed.
Table 1: Comparison of Thermal Decomposition of Ammonium Hexachlorometallates
| Compound | Decomposition Temperature Range (°C) | Gaseous Products | Solid Products/Intermediates | Reference |
|---|---|---|---|---|
| (NH₄)₂[MCl₆] (M = Pd, Re, Os, Ir, Pt) | 300 - 450 | Nitrogen, Hydrogen Chloride | Finely divided metal powders | researchgate.netresearchgate.net |
| (NH₄)₂[IrCl₆] | - | - | (NH₄)₂[Ir(NH₃)Cl₅], (NH₄)[Ir(NH₃)₂Cl₄], Metallic Iridium | nih.govrsc.orgresearchgate.net |
| (NH₄)₂[PtCl₆] | ~310 (intermediate formation) | - | cis-platin or other platinum amine complexes | researchgate.netresearchgate.net |
Solid-State Phase Transition Characterization
Ammonium hexachlorostannate(IV) exhibits interesting solid-state phase transitions at different temperatures, which are associated with structural reorganizations within the crystal lattice.
Differential Scanning Calorimetry (DSC) is a key technique for identifying phase transitions and measuring their associated enthalpy changes. For deuterated ammonium hexachlorostannate, (ND₄)₂SnCl₆, adiabatic calorimetry studies have revealed a λ-shaped anomaly in the heat capacity. umich.edu This transition reaches its maximum at approximately 244 K (-29 °C). The entropy change (ΔS) associated with this anomaly is 0.48 R, where R is the gas constant. umich.edu
While specific DSC data for the non-deuterated form is not detailed in the provided search results, the behavior of the deuterated compound strongly suggests that (NH₄)₂SnCl₆ also undergoes a similar phase transition.
Table 2: Thermodynamic Properties of the Phase Transition in (ND₄)₂SnCl₆
| Property | Value | Unit | Reference |
|---|---|---|---|
| Transition Temperature (Ttrs) | ~244 | K | umich.edu |
At room temperature, ammonium hexachlorostannate(IV) possesses a highly symmetrical cubic structure with the space group Fm3m. umich.edu This structure is a variant of the antifluorite structure. cdnsciencepub.com The phase transition observed around 244 K in the deuterated analogue is indicative of a structural reorganization. umich.edu Such transitions in ammonium salts are often related to changes in the rotational motion of the ammonium ions within the crystal lattice. umich.edu As the temperature is lowered, the free rotation of the NH₄⁺ or ND₄⁺ ions may become hindered, leading to a more ordered arrangement and a change in crystal symmetry.
Temperature-dependent X-ray diffraction studies would be essential to fully characterize the structural changes that accompany this phase transition, such as a lowering of the crystal symmetry from the high-temperature cubic phase.
Mechanistic Studies of Chemical Reactions Involving Ammonium Hexachlorostannate Iv
Reaction Kinetics and Catalytic Mechanisms
The study of reaction kinetics provides fundamental insights into the rates and mechanisms of chemical transformations. For ammonium (B1175870) hexachlorostannate(IV), the kinetics of its reactions, particularly hydrolysis, have been a subject of scientific investigation.
The hydrolysis of the hexachlorostannate(IV) anion, [SnCl₆]²⁻, has been examined using advanced analytical techniques such as two-dimensional ¹¹⁹Sn exchange spectroscopy. nih.gov This method allows for the determination of exchange rate constants, hydrolysis rate constants, and hydrolysis equilibrium constants within the [SnCl₆]²⁻ hydrolysis series. nih.gov These studies reveal the stepwise nature of the hydrolysis process, where chloride ligands are sequentially replaced by hydroxide (B78521) or aqua ligands.
While ammonium hexachlorostannate(IV) is not widely recognized as a primary catalyst in mainstream organic synthesis, the behavior of the ammonium cation and the hexachlorostannate anion can be considered in the context of catalysis. Quaternary ammonium salts are known to function as phase transfer catalysts, facilitating reactions between reactants in different phases. Although specific studies detailing the catalytic use of ammonium hexachlorostannate(IV) are limited, its constituent ions play roles in various catalytic systems. For instance, ammonium salts like ammonium metavanadate have demonstrated high efficiency as catalysts in the synthesis of pyridines and dihydropyridines.
The catalytic potential of related hexachloro- complexes, such as ammonium hexachloroplatinate(IV), is well-documented. It serves as a precursor for platinum catalysts used in a variety of chemical transformations, including hydrogenation, oxidation, and cross-coupling reactions. This suggests a potential, though less explored, role for ammonium hexachlorostannate(IV) or its derivatives in catalytic applications, possibly as a precursor to tin-based catalysts.
Electrochemical Behavior and Redox Processes
The electrochemical properties of a compound are crucial for understanding its behavior in redox reactions and its potential applications in areas such as batteries and electrocatalysis. The electrochemical behavior of ammonium hexachlorostannate(IV) is primarily dictated by the redox activity of the tin(IV) center in the [SnCl₆]²⁻ anion.
Cyclic voltammetry is a key technique used to study such electrochemical properties. wikipedia.org While specific cyclic voltammetry data for ammonium hexachlorostannate(IV) is not extensively published, the behavior of analogous compounds, such as hexachloroiridate(IV), can provide valuable insights. researchgate.netresearchgate.net For a reversible one-electron process, a cyclic voltammogram will show a pair of peaks corresponding to the reduction and oxidation of the electroactive species. The separation between the peak potentials is theoretically 57 mV for an ideal reversible reaction. wikipedia.org
The ammonium cation itself is generally considered electrochemically stable under typical conditions, although quaternary ammonium ions have been studied for their electrochemical stability, which is relevant for their use as electrolytes in electrochemical devices.
Precursor Transformation Mechanisms in Directed Synthesis of Tin-Based Materials
Ammonium hexachlorostannate(IV) serves as a valuable precursor for the synthesis of various tin-based materials, most notably tin(IV) oxide (SnO₂). The transformation of the precursor into the final material involves a series of chemical and physical changes, the mechanisms of which are of significant interest for controlling the properties of the synthesized materials.
The thermal decomposition of ammonium hexachlorostannate(IV) is a common route to produce tin oxide. The mechanism of this transformation can be inferred from studies on similar ammonium hexahalo-complexes, such as those of iridium and osmium. libretexts.orgnih.gov The decomposition process typically involves the following general steps:
Initial Decomposition: Upon heating, the ammonium hexachlorostannate(IV) crystal lattice breaks down. The ammonium ions and the hexachlorostannate anions begin to decompose.
Redox Reactions and Intermediate Formation: The decomposition of the ammonium ion can produce reducing species like ammonia (B1221849) (NH₃). This can lead to the reduction of the tin(IV) center and the formation of intermediate species. For instance, in the thermal decomposition of ammonium hexachloroiridates, the formation of ammine-metal halide intermediates has been observed. libretexts.org
Formation of Tin Oxide: In the presence of an oxygen source (e.g., air), the tin-containing intermediates are oxidized to form tin(IV) oxide. In an inert atmosphere, other tin compounds or even metallic tin might be formed, depending on the temperature and the exact decomposition pathway.
The synthesis of tin oxide nanoparticles can also be achieved through solution-phase methods using tin precursors. For example, tin(IV) oxide nanoparticles have been synthesized from tin(II) oxalate, which can be prepared using ammonium oxalate. youtube.com The mechanism in such syntheses involves the hydrolysis and subsequent condensation of tin species to form the oxide network. The use of different precursors and reaction conditions allows for the control of particle size, morphology, and crystallinity of the final tin oxide product. periodni.comresearchgate.net
Investigation of Ligand Exchange and Coordination Sphere Reactivity
The reactivity of the hexachlorostannate(IV) anion, [SnCl₆]²⁻, is largely characterized by ligand substitution reactions, where the chloride ligands are replaced by other ligands. The kinetics and mechanisms of these exchange reactions provide insight into the lability and stability of the coordination sphere.
The hydrolysis of the [SnCl₆]²⁻ anion is a prime example of a ligand exchange reaction. Studies using ¹¹⁹Sn NMR have elucidated the kinetics of this process, showing that the chloride ligands are replaced by water or hydroxide ions in a stepwise manner. nih.gov The rate of these substitution reactions can be influenced by factors such as pH and the concentration of the entering ligand.
The general principles of ligand substitution reactions in octahedral complexes, such as [SnCl₆]²⁻, can be described by dissociative, associative, or interchange mechanisms. libretexts.org In a dissociative mechanism, a ligand first detaches from the metal center, forming a five-coordinate intermediate, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the metal center, forming a seven-coordinate intermediate, followed by the departure of the leaving group. The interchange mechanism is a concerted process where the bond to the incoming ligand is formed as the bond to the leaving group is broken.
The reactivity of the [SnCl₆]²⁻ anion is not limited to substitution by neutral ligands like water. It can also react with various nucleophiles. The nature of the nucleophile and the reaction conditions will determine the products and the reaction pathway. The secondary coordination sphere, which includes the ammonium counterions and surrounding solvent molecules, can also influence the reactivity of the [SnCl₆]²⁻ complex through interactions such as hydrogen bonding.
Below is a table summarizing the types of mechanistic studies and key findings related to ammonium hexachlorostannate(IV) and its constituent ions.
| Mechanistic Study Category | Reaction/Process Investigated | Key Findings and Mechanistic Insights |
| Reaction Kinetics | Hydrolysis of [SnCl₆]²⁻ | Stepwise replacement of chloride ligands. Rate constants can be determined by ¹¹⁹Sn NMR spectroscopy. nih.gov |
| Catalytic Mechanisms | General Phase Transfer Catalysis | Quaternary ammonium ions can facilitate reactions between immiscible phases. |
| Electrochemical Behavior | Redox processes of Sn(IV) | The Sn⁴⁺/Sn²⁺ redox couple is central to the electrochemical behavior. The coordination environment affects the redox potential. |
| Precursor Transformation | Thermal decomposition to SnO₂ | Involves decomposition of the complex, potential formation of intermediates, and subsequent oxidation to the oxide. |
| Ligand Exchange | Substitution of Cl⁻ ligands | Can proceed through dissociative, associative, or interchange mechanisms. The lability is influenced by the entering and leaving groups. |
Advanced Material Applications Research Utilizing Ammonium Hexachlorostannate Iv
Cathode Materials in Next-Generation Energy Storage Systems
The search for new materials to improve the energy density, power output, and cycle life of batteries has led to investigations into organic-inorganic hybrid materials like ammonium (B1175870) hexachlorostannate(IV). Its unique chemical structure, containing both tin and ammonium ions, makes it a candidate for use in energy storage devices.
Performance Evaluation in Lithium-ion Batteries
Ammonium hexachlorostannate(IV) has been evaluated as a potential cathode material in lithium-ion batteries. Elemental analysis confirms the distribution of nitrogen, chlorine, and tin throughout the compound, which is essential for its electrochemical function. nepjol.info When fabricated into a cathode, research has shown it can achieve a moderate specific capacity.
One study reported a capacity of 114 Ah/kg when tested at a current rate of 20 A/kg. nepjol.info Further testing at various discharge rates demonstrated the material's rate capability. The discharge profiles show that the capacity is dependent on the current density applied. scirp.org
Investigation of Electrochemical Performance and Cycle Stability
The electrochemical behavior of ammonium hexachlorostannate(IV) has been characterized using methods such as cyclic voltammetry and galvanostatic cycling. Cyclic voltammetry curves recorded at a scan rate of 0.125 µV/s help in understanding the redox reactions occurring during charge and discharge. scirp.org
Cycle stability is a critical metric for battery materials. In one set of experiments, cathodes made from (NH₄)₂SnCl₆ retained 83% of their initial capacity after 50 cycles. nepjol.info Another investigation focusing on cycle life and coulombic efficiency at a current rate of 50 mA/g showed consistent performance over numerous cycles. scirp.org The material's stability was also tested at various current rates, including 20 mA/g, 50 mA/g, and 100 mA/g, to assess its robustness under different operational demands. scirp.org
Electrochemical Performance of Ammonium Hexachlorostannate(IV) Cathode
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Specific Capacity | 114 Ah/kg | Current rate of 20 A/kg | nepjol.info |
| Capacity Retention | 83% | After 50 cycles | nepjol.info |
| Discharge Current Densities Tested | 20, 50, 100, 200, 500 mA/g | Voltage range: 0.01–2 V | scirp.org |
| Cyclic Voltammetry Scan Rate | 0.125 µV/s | N/A | scirp.org |
Structural Transformation and Ion Intercalation Mechanisms during Battery Operation
The electrochemical process in a lithium-ion battery involves the movement of ions between the electrodes, which often leads to structural changes in the electrode material. For ammonium hexachlorostannate(IV), the charge storage mechanism is believed to be a conversion reaction rather than a simple intercalation process.
During the discharge (lithiation) cycle, the cathode material reacts with lithium ions. It is proposed that the Tin(IV) ions in the (NH₄)₂SnCl₆ structure are reduced to metallic tin (Sn⁰). This process would be accompanied by the formation of lithium chloride (LiCl) and the release of ammonium chloride (NH₄Cl) into the electrolyte or its decomposition. This represents a significant structural transformation from the initial crystalline state of the compound to a composite of metallic tin and salts. This type of conversion reaction is distinct from intercalation, where ions are inserted into a stable host structure without fundamentally altering its framework. nih.govresearchgate.net The theoretical understanding of this process is based on the principles of coupled ion-electron transfer, where the transfer of a lithium ion from the electrolyte is coupled with the transfer of an electron from the electrode to induce the chemical reduction. researchgate.net
Precursor for Tin-Based Functional Materials
Ammonium hexachlorostannate(IV) can also serve as a precursor for synthesizing other valuable tin compounds, particularly tin(IV) oxide (SnO₂), which is widely used in optoelectronics.
Synthesis of Tin Dioxide (SnO₂) and Related Tin(IV) Oxides for Optoelectronic Applications
Tin dioxide (SnO₂) is a key n-type semiconductor with a wide band gap, making it suitable for applications like transparent conductive oxides. mdpi.com One method to produce SnO₂ is through the thermal decomposition of precursor compounds. Ammonium hexachlorostannate(IV) is a viable precursor for this process. When heated in an oxygen-containing atmosphere, it decomposes to form SnO₂, with the other components, ammonium and chloride, forming volatile byproducts such as ammonia (B1221849) and hydrogen chloride. researchgate.netmdpi.com
Furthermore, the ammonium chloride component within the precursor can play a dual role. Research on the synthesis of SnO₂ quantum dots has shown that ammonium chloride can act as a templating agent to create a mesoporous microstructure during its thermal decomposition. scirp.org This porosity increases the surface area of the resulting tin dioxide material, which can be beneficial for certain applications. Studies on synthesizing SnO₂ from precursors containing ammonium compounds, such as ammonium oxalate, have resulted in nanosized particles with distinct hexagonal shapes and particle sizes of up to 200 nm. researchgate.net
Fabrication of Thin Films with Tailored Optical and Electrical Properties
The fabrication of high-quality tin dioxide thin films is crucial for their use in optoelectronic devices. Techniques like spray pyrolysis and chemical vapor deposition (CVD) are commonly employed to create these films with specific properties. mdpi.comchalcogen.ro While research has extensively detailed the properties of SnO₂ films, these studies often utilize more common industrial precursors such as tin(II) chloride (SnCl₂) or tin(IV) chloride (SnCl₄).
For instance, SnO₂ thin films produced by spray pyrolysis using a tin chloride precursor can exhibit a polycrystalline tetragonal rutile structure. The optical and electrical properties of these films can be precisely controlled. The optical band gap for such films has been measured at approximately 3.57 eV. Electrical characterization through Hall measurements reveals key parameters like resistivity and carrier concentration.
While direct reports on using ammonium hexachlorostannate(IV) in a one-step process to create these tailored films are not widely available, its role as a source for SnO₂ powder is established. This powder could then be used in subsequent processes to fabricate films. The properties of fluorine-doped tin oxide films prepared by spray pyrolysis using SnCl₄ and an ammonium salt (NH₄F) as a fluorine source have been documented, achieving low sheet resistance and high optical transmittance, demonstrating how ammonium-containing compounds can be part of the fabrication workflow.
Properties of Tin Dioxide (SnO₂) Thin Films (from various precursors)
| Property | Value | Fabrication Method | Source |
|---|---|---|---|
| Crystal Structure | Tetragonal Rutile | Spray Pyrolysis | |
| Optical Band Gap | 3.57 eV | Spray Pyrolysis | |
| Hall Mobility | 3.4 cm²/Vs | Chemical Bath Deposition | scirp.org |
| Resistivity | 0.361 Ω·cm | Chemical Bath Deposition | scirp.org |
| Carrier Concentration | 5.4 x 10¹⁸ /cm³ | Chemical Bath Deposition | scirp.org |
Catalytic Applications in Polymerization and Organic Synthesis
Ammonium hexachlorostannate(IV) has demonstrated utility as a catalyst in various chemical transformations, although it is not as commonly employed as other tin compounds. Its catalytic activity stems from the Lewis acidic nature of the tin center, which can activate substrates and facilitate bond formation. Research in this area has explored its potential in both polymerization reactions and a range of organic syntheses.
In the realm of organic synthesis, ammonium hexachlorostannate(IV) has been investigated as a catalyst for reactions such as the synthesis of quinoxalines. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. The synthesis often involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. Ammonium hexachlorostannate(IV) can act as an efficient catalyst for this condensation reaction, proceeding through a pericyclic mechanism.
The catalytic role also extends to the synthesis of other heterocyclic systems. For instance, it has been used to catalyze the synthesis of 1,4-dihydropyridines. Furthermore, its application has been explored in the protection of hydroxyl groups, a common strategy in multi-step organic synthesis. Specifically, it has been shown to be an effective catalyst for the tetrahydropyranylation of alcohols and phenols, offering a valuable method for protecting these functional groups.
Role in Electroplating Processes and Surface Functionalization
Ammonium hexachlorostannate(IV) plays a role in the deposition of tin and tin alloys through electroplating. Electroplating is a process that uses an electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode. The composition of the plating bath is crucial for controlling the properties of the deposited layer.
Beyond traditional electroplating, the principles of using ammonium hexachlorostannate(IV) can be extended to surface functionalization. By carefully controlling the electrodeposition parameters, it is possible to create tin or tin oxide coatings with specific functionalities. These coatings can impart properties such as corrosion resistance, wear resistance, or specific electronic characteristics to the underlying substrate. The ability to tailor the surface properties of materials is critical for a wide range of advanced engineering applications.
Development of Advanced Nanomaterials and Submicron Powders
A significant area of research involving ammonium hexachlorostannate(IV) is its use as a precursor for the synthesis of advanced nanomaterials, particularly tin oxide (SnO2) nanoparticles and submicron powders. Tin oxide is a versatile semiconductor material with a wide bandgap, making it suitable for applications in gas sensors, transparent conducting electrodes, and lithium-ion battery anodes.
One common method for producing tin oxide nanoparticles from ammonium hexachlorostannate(IV) is through thermal decomposition or calcination. When heated, ammonium hexachlorostannate(IV) decomposes, leading to the formation of tin oxide. The size, morphology, and crystallinity of the resulting SnO2 nanoparticles can be controlled by adjusting the calcination temperature and time. For instance, increasing the calcination temperature generally leads to an increase in the particle size and crystallinity of the tin oxide.
Hydrothermal and solvothermal methods have also been employed to synthesize tin oxide nanomaterials from ammonium hexachlorostannate(IV). These methods involve heating a solution containing the precursor in a sealed vessel, allowing for precise control over the reaction conditions. By varying parameters such as the solvent, temperature, and reaction time, researchers can produce a variety of SnO2 nanostructures, including nanorods, nanowires, and hollow spheres.
The ability to produce high-purity, submicron, and nanopowder forms of materials is crucial for many advanced applications. nanochemazone.com The properties of these materials are often size-dependent, and the use of precursors like ammonium hexachlorostannate(IV) provides a pathway to control these properties at the nanoscale.
Theoretical and Computational Chemistry Studies of Ammonium Hexachlorostannate Iv
Electronic Structure Calculations and Bonding Theories
The bonding in ammonium (B1175870) hexachlorostannate(IV) is primarily ionic, consisting of ammonium cations (NH₄⁺) and hexachlorostannate(IV) anions ([SnCl₆]²⁻). The internal bonds within these polyatomic ions, however, are covalent. In the ammonium ion, the nitrogen atom is covalently bonded to four hydrogen atoms. youtube.comyoutube.com The [SnCl₆]²⁻ anion features a central tin atom in the +4 oxidation state, covalently bonded to six chlorine atoms in an octahedral arrangement. researchgate.netdoubtnut.com
Electronic structure calculations, often employing density functional theory (DFT), can elucidate the nature of these bonds. The hybridization of the central tin atom in the [SnCl₆]²⁻ anion is determined to be sp³d², which accounts for its octahedral geometry. doubtnut.com These calculations can also map the electron density distribution, confirming the charge separation between the cationic and anionic species and the covalent character within them.
The interaction between the ammonium and hexachlorostannate ions is primarily electrostatic. However, hydrogen bonding between the hydrogen atoms of the NH₄⁺ ions and the chlorine atoms of the [SnCl₆]²⁻ anions also plays a role in the crystal structure. researchgate.net
Geometry Optimization and Molecular Dynamics Simulations of [SnCl₆]²⁻ and Ammonium Ions
Computational methods are extensively used to determine the stable geometries of the constituent ions and to simulate their dynamic behavior.
Geometry Optimization: Geometry optimization calculations, typically performed using methods like DFT, can predict the bond lengths and angles of the [SnCl₆]²⁻ anion and the NH₄⁺ cation. For the [SnCl₆]²⁻ octahedron, these calculations can determine the Sn-Cl bond lengths and confirm the Oₕ symmetry. researchgate.netacs.org Similarly, the tetrahedral geometry of the NH₄⁺ ion can be optimized to find the N-H bond lengths and H-N-H bond angles. These theoretical calculations often show good agreement with experimental data obtained from X-ray diffraction. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a way to study the movement of atoms and ions over time, offering insights into the dynamic processes within the crystal lattice. nih.govnih.gov For ammonium hexachlorostannate(IV), MD simulations can model the translational and rotational motions of the ammonium and hexachlorostannate ions. rsc.org These simulations can reveal how the ions interact with each other and how their movements change with temperature. nih.gov This is particularly useful for understanding phase transitions and the onset of rotational motion of the ammonium ions within the crystal.
Below is a table summarizing typical theoretical and experimental geometric parameters for the ions in ammonium hexachlorostannate(IV).
| Parameter | Ion | Theoretical Value | Experimental Value |
| Bond Length | Sn-Cl in [SnCl₆]²⁻ | ~2.42-2.45 Å researchgate.net | ~2.42-2.45 Å researchgate.net |
| Bond Length | N-H in NH₄⁺ | ~1.03 Å | ~1.02 Å |
| Bond Angle | Cl-Sn-Cl in [SnCl₆]²⁻ | 90°, 180° | ~90°, ~180° |
| Bond Angle | H-N-H in NH₄⁺ | 109.5° | ~109.5° |
Lattice Energy and Thermochemical Property Predictions
Theoretical calculations are crucial for determining the lattice energy and other thermochemical properties of ionic compounds like ammonium hexachlorostannate(IV).
Thermochemical Properties: Computational methods can also predict various thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity. smsjournals.com For instance, the heat capacity of deuterated ammonium hexachlorostannate, (ND₄)₂SnCl₆, has been measured and tabulated up to 350 K. umich.edu These theoretical predictions can be compared with experimental data from techniques like adiabatic calorimetry to validate the computational models. umich.edu
A table of predicted and experimental thermochemical data is provided below.
| Property | Predicted Value | Experimental Value |
| Lattice Energy | ~582 kJ/mol mdpi.com | - |
| Enthalpy of Formation | - | - |
| Molar Heat Capacity (Cp) | - | Measured from 5.9 to 347 K for (ND₄)₂SnCl₆ umich.edu |
First-Principles Vibrational Analysis and Spectroscopic Correlations
First-principles calculations, which are based on quantum mechanics, can accurately predict the vibrational frequencies of the atoms in a crystal. aps.orgresearchgate.netaps.org This information is directly comparable to experimental vibrational spectra, such as infrared (IR) and Raman spectra.
For ammonium hexachlorostannate(IV), vibrational analysis can distinguish between the internal modes of the NH₄⁺ and [SnCl₆]²⁻ ions and the external lattice modes.
[SnCl₆]²⁻ Modes: The octahedral [SnCl₆]²⁻ anion has several characteristic vibrational modes. acs.org Calculations can predict the frequencies of the Sn-Cl stretching and bending modes. acs.orgnih.gov For example, Raman active modes for [SnCl₆]²⁻ have been measured at approximately 308, 232, and 168 cm⁻¹. acs.org
NH₄⁺ Modes: The tetrahedral NH₄⁺ ion also has distinct vibrational modes, including symmetric and asymmetric stretching and bending vibrations. researchgate.net
Lattice Modes: At lower frequencies, the spectra will show vibrations corresponding to the translational and rotational motions of the ions within the crystal lattice.
The correlation between calculated and experimental spectra helps in the assignment of observed spectral bands to specific atomic motions. researchgate.netresearchgate.net This can provide detailed information about the symmetry of the crystal and the nature of the inter-ionic forces.
The table below shows a comparison of calculated and observed vibrational frequencies for the [SnCl₆]²⁻ anion.
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| ν₁ (stretching) | A₁g | 290 acs.org | 308 acs.org |
| ν₂ (stretching) | E_g | 229 acs.org | 232 acs.org |
| ν₅ (bending) | F₂g | 154 acs.org | 168 acs.org |
Computational Modeling of Cationic Dynamics and Rotational Potentials
A key area of interest in ammonium salts is the rotational dynamics of the ammonium cation. Computational modeling can provide a detailed picture of this behavior.
The ammonium ions in (NH₄)₂SnCl₆ can undergo reorientational motions, which can be modeled as rotations within a potential energy barrier created by the surrounding anions. umich.edu Computational studies can calculate the height of this rotational barrier. In (NH₄)₂SnCl₆, the barrier to rotation is relatively low, corresponding to about 600 K. umich.edu
These models can also simulate how the rotational dynamics change with temperature. At low temperatures, the ammonium ions are typically locked into specific orientations. As the temperature increases, they gain enough thermal energy to overcome the rotational barrier and begin to rotate more freely. This can lead to phase transitions in the crystal structure, which can be investigated through computational simulations.
Natural Occurrence and Geochemical Context of Ammonium Hexachlorostannate Iv
Discovery and Crystallographic Characterization of Panichiite Mineral
Panichiite was first identified as a new mineral species at La Fossa crater on Vulcano Island, part of the Aeolian Islands in Sicily, Italy. geoscienceworld.orgresearchgate.net The mineral was officially recognized by the International Mineralogical Association (IMA) in 2008. geoscienceworld.org It was named in honor of Professor Ugo Panichi, who was a significant figure in the study of minerals from Vulcano. handbookofmineralogy.orgmindat.org
The mineral typically manifests as aggregates of small, colorless to white or very pale yellow octahedral crystals, reaching up to 0.2 mm in diameter. geoscienceworld.orgmindat.org These crystals are found on fragments of altered pyroclastic breccia. geoscienceworld.org Panichiite has a vitreous luster and a white streak. geoscienceworld.orgmindat.org
Crystallographically, Panichiite belongs to the cubic crystal system, with the space group Fm3̅m. geoscienceworld.orgresearchgate.net The structure consists of distinct [SnCl₆]²⁻ octahedra and NH₄⁺ cations. geoscienceworld.org The tin-centered octahedra are undistorted. geoscienceworld.org The ammonium (B1175870) ions are positioned in a way that they are surrounded by twelve chlorine atoms from four neighboring [SnCl₆]²⁻ ions, indicating the presence of weak hydrogen bonds. geoscienceworld.org
Detailed crystallographic data for Panichiite is presented in the table below.
| Crystallographic Property | Value |
| Crystal System | Cubic |
| Space Group | Fm3̅m |
| Unit Cell Parameter (a) | 10.064(1) Å |
| Unit Cell Volume (V) | 1019.4(2) ų |
| Z (Formula units per unit cell) | 4 |
| Point Group | 4/m 3 2/m |
| Crystal Habit | Octahedral crystals with rare small cube faces |
Data sourced from multiple references. geoscienceworld.orghandbookofmineralogy.orgmindat.org
Geological Formation Environments and Associated Mineralogy
Panichiite forms in a specific and high-temperature geological environment. It is found as a sublimate in a medium-temperature intracrater fumarole, with temperatures around 250°C. geoscienceworld.orghandbookofmineralogy.orgwebmineral.com This formation occurs on the altered fragments of pyroclastic breccia within the volcanic crater. geoscienceworld.org
The mineral is not found in isolation and is associated with a variety of other minerals that are also characteristic of fumarolic environments. The primary associated minerals include:
Alunite
Anhydrite
Bismuthinite
Godovikovite
Demicheleite-(Br) geoscienceworld.orghandbookofmineralogy.org
The presence of these minerals helps to define the geochemical conditions of Panichiite's formation, which is characterized by the availability of tin, chlorine, and ammonia (B1221849) in a high-temperature, acidic volcanic gas environment.
Comparative Analysis of Natural Panichiite with Synthetic Ammonium Hexachlorostannate(IV)
While Panichiite is the natural counterpart to synthetic ammonium hexachlorostannate(IV), there are slight differences in their chemical composition, though their fundamental structure is the same. The X-ray powder diffraction pattern of Panichiite shows excellent agreement with that of the synthetically produced compound, confirming their structural identity. geoscienceworld.orgresearchgate.net
The primary difference lies in minor elemental substitutions within the natural mineral. Electron microprobe analysis of Panichiite revealed the presence of small amounts of potassium and bromine. geoscienceworld.orghandbookofmineralogy.org The empirical formula derived from this analysis is [(NH₄)₁.₉₀K₀.₁₀]Σ₂.₀₀Sn₀.₉₉(Cl₅.₉₄Br₀.₀₇)Σ₆.₀₁, which contrasts with the pure (NH₄)₂SnCl₆ of the synthetic compound. geoscienceworld.orghandbookofmineralogy.org
The physical properties of the natural mineral and the synthetic compound are also very similar, as shown in the comparative table below.
| Property | Natural Panichiite | Synthetic (NH₄)₂SnCl₆ (Calculated) |
| Chemical Formula | [(NH₄)₁.₉₀K₀.₁₀]Σ₂.₀₀Sn₀.₉₉(Cl₅.₉₄Br₀.₀₇)Σ₆.₀₁ | (NH₄)₂SnCl₆ |
| Density (g/cm³) | 2.43(1) (measured) | 2.423 |
| Refractive Index (n) | 1.68(1) | Not specified in provided search results |
| Color | Colorless to white or very pale yellow | Not specified in provided search results |
Data sourced from multiple references. geoscienceworld.orghandbookofmineralogy.org
The close correlation in crystallographic structure and physical properties, despite minor chemical substitutions, underscores that Panichiite is indeed the natural analogue of ammonium hexachlorostannate(IV).
Q & A
Q. What are the standard synthesis protocols for Ammonium hexachlorostannate(IV)?
Methodological Answer: Ammonium hexachlorostannate(IV) is typically synthesized by dissolving metallic tin in a mixture of hydrochloric acid (HCl) and nitric acid (HNO₃), followed by precipitation with ammonium chloride. Key steps include:
Reaction Setup : Use aqua regia (HCl:HNO₃ in 3:1 ratio) to dissolve tin metal, generating Sn⁴⁺ ions.
Precipitation : Add NH₄Cl to the solution to form (NH₄)₂[SnCl₆].
Purification : Recrystallize the product from concentrated HCl to remove impurities .
Q. Critical Parameters :
- Stoichiometric control of HCl and NH₄Cl to avoid byproducts.
- Temperature maintained below 50°C to prevent decomposition.
Q. How can the crystal structure of Ammonium hexachlorostannate(IV) be determined?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to solve and refine the structure:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
Structure Solution : Employ direct methods (SHELXS) for phase determination.
Refinement : Full-matrix least-squares refinement (SHELXL) with anisotropic thermal parameters .
Q. Common Challenges :
- Handling twinning or disorder in the ammonium cation.
- High-resolution data (d-spacing < 0.8 Å) is critical for accurate Sn-Cl bond length determination.
Q. What safety protocols are recommended for handling Ammonium hexachlorostannate(IV)?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of HCl vapors.
- Emergency Measures :
- Skin Contact : Rinse with 5% NaHCO₃ solution to neutralize residual acid.
- Spills : Neutralize with calcium carbonate and dispose as hazardous waste .
Q. Key Risks :
- Releases HCl upon decomposition; monitor pH during storage.
Q. How is phase purity confirmed in synthesized Ammonium hexachlorostannate(IV)?
Methodological Answer: Combine multiple characterization techniques:
Powder XRD : Match experimental patterns with ICSD database entries (e.g., ICSD #1743 for K₂SnCl₆ analogs).
Elemental Analysis : Verify NH₄⁺ content via Kjeldahl nitrogen analysis.
Thermogravimetric Analysis (TGA) : Confirm decomposition steps (e.g., NH₃ release at ~300°C) .
Q. Common Pitfalls :
- Hydrate formation may alter XRD patterns; use anhydrous conditions.
Q. What spectroscopic methods characterize the Sn-Cl bonding environment?
Methodological Answer:
- Raman Spectroscopy : Peaks at 300–350 cm⁻¹ correspond to Sn-Cl symmetric stretching modes.
- ³⁵Cl NQR : Detect phase transitions via temperature-dependent quadrupole resonance frequencies (e.g., splitting at Tc = 287 K) .
Q. Data Interpretation :
- Asymmetry in SnCl₆²⁻ octahedra causes peak broadening in NQR spectra.
Advanced Research Questions
Q. How do phase transitions in Ammonium hexachlorostannate(IV) impact material properties?
Methodological Answer: Use ³⁵Cl NQR and Differential Scanning Calorimetry (DSC) to study transitions:
NQR Frequency Shifts : Monitor splitting of Cl resonance lines near Tc (e.g., 287 K in [H₃N(CH₂)₃NH₃]SnCl₆).
DSC Endotherms : Identify entropy changes associated with cation reorientation .
Q. Example Findings :
- Phase transitions correlate with changes in dielectric constants, relevant for optoelectronic applications.
Q. What computational methods model the electronic structure of SnCl₆²⁻ complexes?
Methodological Answer:
Q. Software Tools :
- Gaussian 16 or ORCA for DFT; CrystalExplorer for Hirshfeld surfaces.
Q. How can photoluminescence (PL) properties be optimized in SnCl₆²⁻-based hybrids?
Methodological Answer:
Q. Experimental Design :
- Synthesize (C₁₀H₁₀N₂)SnCl₆ and measure PL quantum yields under UV excitation (λ = 365 nm).
Q. How to resolve contradictory decomposition temperatures reported in literature?
Methodological Answer:
Q. Case Study :
- K₂SnCl₆ reports decomposition at 300–520°C due to differing atmospheric conditions (N₂ vs. air).
Q. What criteria guide the selection of refinement software for crystallographic studies?
Methodological Answer:
Q. Comparison Table :
| Software | Strengths | Limitations |
|---|---|---|
| SHELXL | High precision for small molecules | Steep learning curve |
| JANA2006 | Superior for twinned crystals | Limited support for macromolecules |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
